molecular formula C7H3Br2ClN2O B15208947 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B15208947
M. Wt: 326.37 g/mol
InChI Key: UABXFVOVYONARX-UHFFFAOYSA-N
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Description

3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a halogenated heterocyclic compound It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method includes the bromination and chlorination of the pyrrolo[2,3-c]pyridine ring under controlled conditions. The reaction is often carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potent molecule in biological studies .

Properties

Molecular Formula

C7H3Br2ClN2O

Molecular Weight

326.37 g/mol

IUPAC Name

3,3-dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H3Br2ClN2O/c8-7(9)3-1-5(10)11-2-4(3)12-6(7)13/h1-2H,(H,12,13)

InChI Key

UABXFVOVYONARX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=O)C2(Br)Br

Origin of Product

United States

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